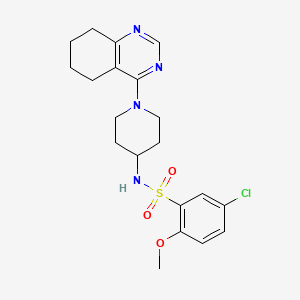

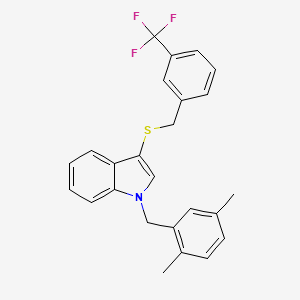

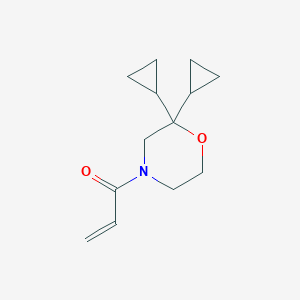

![molecular formula C20H20N2O5 B2858483 N-(benzo[d][1,3]dioxol-5-yl)-2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide CAS No. 850905-16-7](/img/structure/B2858483.png)

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a benzo[d][1,3]dioxol-5-yl moiety, which is a common structure in many organic compounds . It also contains a 2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, and the 2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl group is a type of isoquinoline .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the ether group in the benzo[d][1,3]dioxol-5-yl moiety might be susceptible to acid-catalyzed cleavage .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the aromatic ether and isoquinoline groups could influence its solubility, melting point, and boiling point .Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of derivatives synthesized from 1,2,3,4-tetrahydroisoquinoline showed antimicrobial activity. These derivatives, synthesized through specific reactions involving substituted aryl aldehydes, were evaluated for their antibacterial properties, indicating that some compounds with bromine substitution exhibited good activity profiles (Rao et al., 2020).

Antitumor Activity and Molecular Docking

Another study focused on the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity. The results demonstrated broad-spectrum antitumor activities for specific derivatives, nearly 1.5–3.0-fold more potent compared with the control substance 5-FU. Molecular docking studies were performed to understand the binding modes to target proteins (Al-Suwaidan et al., 2016).

Chemical and X-ray Studies

Chemical and X-ray studies of a specific product from a Schmidt reaction involving 3-ethyl-1,6,7,11b-tetrahydro-9,10-dimethoxy-4H-benzo[a]quinolizin-2(3H)-one revealed insights into its structural characteristics and potential applications in further chemical synthesis processes (Begley & Whittaker, 1973).

Pharmacological Activities of Quinazoline Derivatives

Research into the synthesis and pharmacological evaluation of oxoquinazoline derivatives highlighted their significance in developing potential new drugs with anti-analgesic, anti-inflammatory, and anti-bacterial properties. The study's methodology and findings contribute to the broader exploration of quinazoline compounds in medicinal chemistry (Rajveer et al., 2010).

Design and Synthesis of Acetamide Derivatives

The design, synthesis, and molecular docking of new lipophilic acetamide derivatives were explored for their potential anticancer and antimicrobial agents. This work included the synthesis of various primary amines, demonstrating promising antibacterial and antifungal activity against several strains, and showed significant potential for further development as cytotoxic agents (Ahmed et al., 2018).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-2-22-9-8-14-15(20(22)24)4-3-5-16(14)25-11-19(23)21-13-6-7-17-18(10-13)27-12-26-17/h3-7,10H,2,8-9,11-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKMDLGGMQDECU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

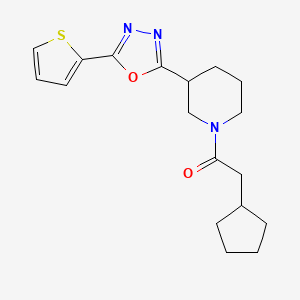

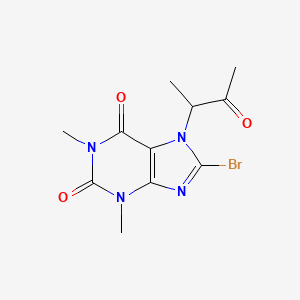

![2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2858401.png)

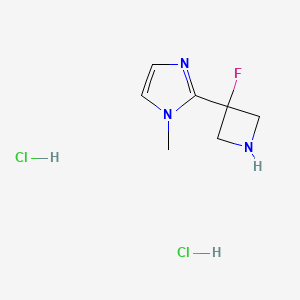

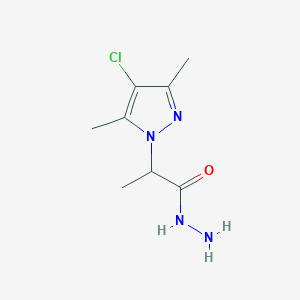

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2858403.png)

![Methyl 7-(3-methylbenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2858406.png)

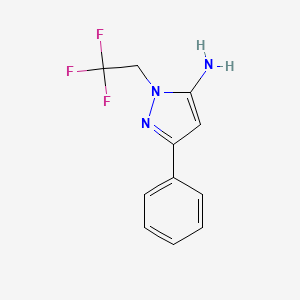

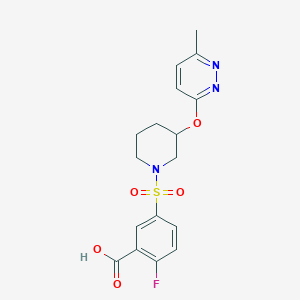

![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide](/img/structure/B2858420.png)